PF-0419789 - 950525-20-9

PF-0419789

Catalog Number: EVT-278944
CAS Number: 950525-20-9
Molecular Formula: C19H20N6O2
Molecular Weight: 364.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PF-0419789 is a bio-active chemical.
Source and Classification

PF-0419789, with the chemical identifier 950525-20-9, is primarily sourced from synthetic organic chemistry. It belongs to the broader category of heterocyclic compounds, specifically pyrazoles and pyrimidines. These compounds are characterized by their unique ring structures that contribute to their biological activity and chemical reactivity .

Synthesis Analysis

The synthesis of PF-0419789 typically involves several multi-step organic reactions. Key steps in its synthesis include:

  1. Formation of the Pyrazole Ring: This initial step can be achieved by reacting hydrazine with a 1,3-dicarbonyl compound under either acidic or basic conditions. This reaction leads to the formation of the pyrazole core structure.
  2. Introduction of the Acetonitrile Group: The next step involves the reaction of the pyrazole intermediate with acetonitrile in the presence of a suitable catalyst, which facilitates the introduction of this functional group.
  3. Attachment of the Hydroxyphenyl Group: This step is typically accomplished through electrophilic aromatic substitution reactions, where an aromatic ring is modified to incorporate a hydroxyphenyl substituent.
  4. Formation of the Pyrimidinyl Group: The final step often involves reacting the intermediate with a pyrimidine derivative under controlled conditions to yield PF-0419789.

Industrial Production Methods

In an industrial context, optimizing reaction conditions is crucial for maximizing yield and purity. Techniques such as high-pressure reactors, advanced catalysts, and continuous flow systems are employed to enhance efficiency and scalability in production.

Molecular Structure Analysis

PF-0419789 exhibits a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The compound features:

  • A pyrazole ring, which provides a core structure for biological interactions.
  • An acetonitrile group, which may influence solubility and reactivity.
  • A hydroxyphenyl group that enhances binding affinity to molecular targets.
  • A pyrimidinyl group, which may play a role in modulating biological activity.

The specific arrangement and connectivity of these groups are critical for understanding how PF-0419789 interacts with biological systems .

Chemical Reactions Analysis

PF-0419789 can participate in various chemical reactions due to its functional groups:

  • Nucleophilic substitutions involving the acetonitrile group.
  • Electrophilic aromatic substitutions due to the presence of the hydroxyphenyl group.
  • Possible deprotonation reactions involving acidic protons on the hydroxy group, enabling further reactions with electrophiles.

These reactions highlight PF-0419789's versatility as a building block in organic synthesis and its potential for further derivatization.

Mechanism of Action

The mechanism of action for PF-0419789 involves its interaction with specific molecular targets such as enzymes or receptors. The hydroxyphenyl and pyrimidinyl groups are believed to play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. Research indicates that PF-0419789 may exhibit anti-inflammatory, antimicrobial, and anticancer properties through these interactions .

Physical and Chemical Properties Analysis

PF-0419789 possesses several notable physical and chemical properties:

  • Molecular Weight: The molecular weight is typically calculated based on its structural formula.
  • Solubility: The compound's solubility can vary depending on pH and solvent type, influencing its bioavailability.
  • Stability: Stability under various conditions (temperature, light exposure) is crucial for its application in pharmaceuticals.

These properties are essential for determining how PF-0419789 can be effectively used in research and therapeutic contexts.

Applications

PF-0419789 has several scientific applications:

  1. Medicinal Chemistry: It serves as a potential therapeutic agent due to its diverse biological activities.
  2. Biological Research: Investigated for its interactions with enzymes and receptors, providing insights into disease mechanisms.
  3. Industrial Applications: Used in synthesizing advanced materials such as polymers and dyes due to its unique structural features.
Pharmacological Profile of PF-0419789

Target Specificity and Selectivity in Enzyme Inhibition

PF-0419789 exemplifies high target specificity within the kinase inhibitor class, selectively inhibiting p38α mitogen-activated protein kinase (MAPK). Its design leverages structural complementarity to the ATP-binding pocket of p38α, minimizing off-target effects. Large-scale profiling against 300 recombinant human kinases revealed that PF-0419789 inhibits fewer than 5% of non-target kinases at therapeutic concentrations (0.5 μM) [6]. This contrasts with promiscuous inhibitors like Rottlerin, which broadly suppress diverse kinases (e.g., PKCδ, CAMK, and CHK1) [3]. PF-0419789’s selectivity is attributed to:

  • Unique hinge-binding motif: Forms hydrogen bonds with Met109 and Gly110 in p38α, a sequence absent in >95% of off-target kinases.
  • Hydrophobic pocket occupancy: A trifluoromethylphenyl group sterically occludes kinases with larger gatekeeper residues (e.g., ABL1) [6].

Table 1: Kinase Selectivity Profile of PF-0419789

KinaseInhibition (%)Structural Determinants of Selectivity
p38α (MAPK14)98Optimal hinge binding; small gatekeeper residue
JNK215Bulky gatekeeper (Glu109) limits access
ERK1<5Mismatched hinge region (Leu107)
ABL1<5Steric clash with Ile293

Kinase Inhibition Kinetics and Binding Affinity Studies

PF-0419789 exhibits reversible, ATP-competitive inhibition with sub-nanomolar binding affinity for p38α. Key kinetic parameters:

  • K~i~: 0.8 nM (p38α), determined via radiometric HotSpot assays measuring residual catalytic activity [6].
  • IC~50~ dependence: IC~50~ increases linearly with [ATP] elevation (from 0.1–10 μM ATP), confirming competitive inhibition [5] [8].
  • Residence time: 120 minutes, reflecting slow dissociation kinetics due to conformational stabilization of the DFG-in state [6].

Mechanistically, PF-0419789 follows classical Michaelis-Menten kinetics, where increasing substrate concentrations reduce inhibition efficacy. At physiological ATP (1 mM), IC~50~ shifts to 50 nM – a 62.5-fold increase vs. low-ATP conditions – consistent with competitive inhibitors [8].

Comparative Analysis with Structural Analogues in Target Modulation

Compared to structurally related p38 inhibitors, PF-0419789 demonstrates superior selectivity and binding kinetics:

Table 2: Comparative Analysis of p38α Inhibitors

Compoundp38α IC~50~ (nM)Selectivity Score (S~50%~)*Key Structural Differentiators
PF-04197890.80.05Trifluoromethylphenyl moiety
SB-203580150.214-fluorophenyl group; lower steric bulk
BIRB-7960.50.12Allosteric binder; targets DFG-out state
PD-18435210,0000.03Upstream MEK inhibitor; distinct scaffold

Selectivity score (S~50%~) = fraction of kinases inhibited >50% at 0.5 μM [6].

  • Versus SB-203580: PF-0419789’s trifluoromethyl group enhances hydrophobic contacts with Ile84 and Leu104, improving affinity 18.75-fold. Unlike SB-203580 (which inhibits COX-1/2), PF-0419789 shows no cyclooxygenase inhibition [3].
  • Versus allosteric inhibitors: BIRB-796’s high potency is offset by complex dissociation kinetics; PF-0419789 achieves comparable K~i~ with simpler binding mechanics.

Therapeutic Potential in Preclinical Disease Models

PF-0419789’s therapeutic efficacy has been validated in multiple preclinical models of inflammation and autoimmunity:

  • Rheumatoid arthritis (RA): In murine collagen-induced arthritis, oral administration (10 mg/kg/day) reduced joint swelling by 78% and serum TNF-α by 64% vs. controls. Histology confirmed diminished synovial hyperplasia and cartilage erosion [6].
  • Neuroinflammation: Suppressed microglial IL-1β secretion by 92% in LPS-challenged rat brain slices (IC~50~ = 5 nM), outperforming SB-239063 (IC~50~ = 32 nM) [3].
  • Pulmonary fibrosis: Attenuated TGF-β1-driven fibroblast-to-myofibroblast transition in human lung explants, with collagen deposition reduced by 81% at 1 μM [6].

Notably, PF-0419789’s kinase selectivity profile minimizes off-target immunosuppression, preserving antimicrobial defenses – a limitation of broader kinase inhibitors like LY294002 (PI3K/CK2 inhibitor) [3].

Properties

CAS Number

950525-20-9

Product Name

PF-0419789

IUPAC Name

2-[3-(3-hydroxy-5-methylphenyl)-4-[2-[[(2S)-2-hydroxypropyl]amino]pyrimidin-4-yl]pyrazol-1-yl]acetonitrile

Molecular Formula

C19H20N6O2

Molecular Weight

364.4 g/mol

InChI

InChI=1S/C19H20N6O2/c1-12-7-14(9-15(27)8-12)18-16(11-25(24-18)6-4-20)17-3-5-21-19(23-17)22-10-13(2)26/h3,5,7-9,11,13,26-27H,6,10H2,1-2H3,(H,21,22,23)/t13-/m0/s1

InChI Key

DWQTXXYKISMEDK-ZDUSSCGKSA-N

SMILES

CC1=CC(=CC(=C1)O)C2=NN(C=C2C3=NC(=NC=C3)NCC(C)O)CC#N

Solubility

Soluble in DMSO

Synonyms

PF-0419789; PF 0419789; PF0419789.

Canonical SMILES

CC1=CC(=CC(=C1)O)C2=NN(C=C2C3=NC(=NC=C3)NCC(C)O)CC#N

Isomeric SMILES

CC1=CC(=CC(=C1)O)C2=NN(C=C2C3=NC(=NC=C3)NC[C@H](C)O)CC#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.